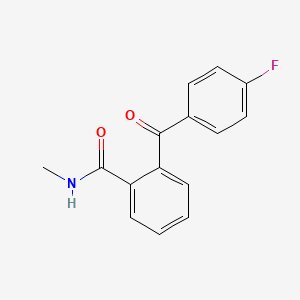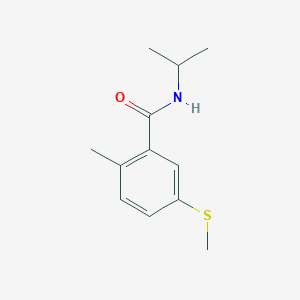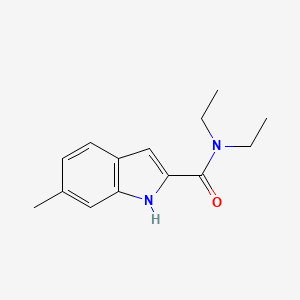
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide, also known as CEMF or NSC 75890, is a chemical compound with a molecular formula of C15H16ClNO2. It is a synthetic compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which results in an increase in the concentration of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function and memory. By inhibiting the breakdown of acetylcholine, 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide may improve cognitive function and memory.
Biochemical and Physiological Effects:
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has been shown to have antitumor activity and to inhibit the growth of cancer cells in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, which may improve cognitive function and memory. However, further studies are needed to fully understand the biochemical and physiological effects of 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide.
Advantages and Limitations for Lab Experiments
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a two-step process. It has also been shown to have antitumor activity and to inhibit the growth of cancer cells in vitro, which makes it a potentially useful compound for cancer research. However, one limitation of 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to study its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide could be studied for its potential as a lead compound for the development of new antitumor agents.
Synthesis Methods
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-2-furoic acid with 2-ethyl-6-methylaniline in the presence of a coupling agent, such as N,N'-carbonyldiimidazole (CDI), to form 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide intermediate. The intermediate is then treated with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the final product, 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide.
Scientific Research Applications
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has been studied for its potential applications in scientific research. It has been shown to have antitumor activity and to inhibit the growth of cancer cells in vitro. 5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
properties
IUPAC Name |
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-3-10-6-4-5-9(2)13(10)16-14(17)11-7-8-12(15)18-11/h4-8H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJYLBPRSSGMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(O2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)
![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)


![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)




